Azaleatin

Description

This compound has been reported in Rhododendron dauricum, Rhododendron latoucheae, and other organisms with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

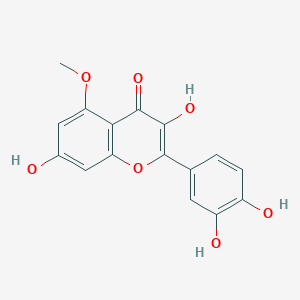

2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-22-11-5-8(17)6-12-13(11)14(20)15(21)16(23-12)7-2-3-9(18)10(19)4-7/h2-6,17-19,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBAXROZAXAEEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200945 | |

| Record name | 5-O-Methylquercetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-51-1 | |

| Record name | Azaleatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-O-Methylquercetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-O-Methylquercetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZALEATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO52512D8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enzymatic Leap from Quercetin to Azaleatin: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaleatin, the 5-O-methylated derivative of quercetin, is a flavonol with significant biological activities, drawing interest from the pharmaceutical and nutraceutical industries. Understanding its biosynthesis is crucial for developing biotechnological production platforms. This technical guide provides an in-depth overview of the enzymatic conversion of quercetin to this compound, focusing on the key O-methyltransferase (OMT) involved. While the specific enzyme responsible for the 5'-O-methylation of quercetin to produce this compound has not yet been fully isolated and characterized, this document synthesizes the current knowledge on flavonoid O-methyltransferases, particularly from this compound-producing plant genera like Rhododendron, to propose a putative biosynthetic pathway and the associated experimental methodologies. This guide includes a detailed examination of the general flavonoid biosynthesis pathway leading to the precursor quercetin, a discussion on the regulation of this pathway, and standardized protocols for the expression, purification, and characterization of the relevant enzymes. All quantitative data are presented in structured tables, and key pathways are visualized using diagrams to facilitate comprehension.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. Among them, O-methylated flavonoids often exhibit enhanced bioavailability and bioactivity compared to their hydroxylated counterparts. This compound (5-O-methylquercetin) is one such compound, found in various plant species, notably in the genus Rhododendron.[1] Its biosynthesis from the common flavonol quercetin involves a specific O-methylation step at the 5'-hydroxyl group, a reaction catalyzed by a class of enzymes known as O-methyltransferases (OMTs).

This guide delves into the core of this compound biosynthesis, providing a technical resource for researchers in natural product chemistry, enzyme engineering, and drug development.

The Biosynthetic Pathway from Phenylalanine to this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which produces the precursors for flavonoid synthesis. The core flavonoid structure is then modified through a series of enzymatic reactions to yield quercetin. The final and specific step is the methylation of quercetin to this compound.

General Flavonoid Biosynthesis Leading to Quercetin

The formation of quercetin is a well-established pathway in plants, starting from the amino acid phenylalanine.

References

Natural occurrence of Azaleatin in Rhododendron species

An In-depth Guide to the Natural Occurrence of Azaleatin in Rhododendron Species

Introduction

This compound is an O-methylated flavonol, a specific type of flavonoid, first isolated from the flowers of Rhododendron mucronatum in 1956.[1][] Chemically, it is known as 5-O-methylquercetin. Since its initial discovery, its presence has been confirmed in at least 44 other Rhododendron species, making it a characteristic, though not universal, constituent of this genus.[1][3] This technical guide provides a comprehensive overview of the natural occurrence of this compound in Rhododendron, focusing on its quantitative distribution, biosynthetic pathway, and the experimental protocols used for its isolation and analysis. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, pharmacology, and drug development.

Quantitative Occurrence of this compound

Quantitative data on this compound content across the vast Rhododendron genus is limited in publicly accessible literature. However, detailed phytochemical analyses of specific species have provided some concrete measurements. The data available from a study on Rhododendron przewalskii is summarized below. The scarcity of comprehensive quantitative studies highlights a significant gap in the research and an opportunity for future investigation.

Table 1: Quantitative Analysis of this compound in Rhododendron Species

| Species | Plant Part | Method | This compound Content (mg/g Fresh Material) | Reference |

| Rhododendron przewalskii Maxim. | Not specified | UPLC | 0.10 | [4] |

Biosynthesis of this compound

This compound is synthesized via the flavonoid branch of the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine and proceeds through several key enzymatic steps to produce various flavonoid skeletons. This compound is a derivative of the common flavonol, quercetin. The final step in its formation is the methylation of the hydroxyl group at the C-5 position of the quercetin molecule, a reaction catalyzed by an O-methyltransferase (OMT) enzyme.

Caption: Simplified biosynthetic pathway leading to this compound.

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and quantification of this compound from Rhododendron plant material, synthesized from protocols described in the scientific literature.

Extraction and Isolation Protocol

This protocol is based on the methods for isolating phenolic constituents from Rhododendron flowers.[5]

-

Plant Material Preparation : Collect fresh plant material (e.g., flowers, leaves) and air-dry in the shade. Once fully dried, grind the material into a fine powder.

-

Maceration Extraction :

-

Extract the powdered plant material (e.g., 300 g) with methanol (e.g., 4 x 1 L) at room temperature.

-

Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude residue.

-

-

Solvent Partitioning :

-

Suspend the crude residue in distilled water (e.g., 500 mL).

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity. For example, partition the aqueous suspension four times with n-hexane (500 mL each), followed by chloroform (500 mL each), and finally ethyl acetate (500 mL each).

-

Concentrate each fraction under reduced pressure. Flavonols like this compound are typically enriched in the ethyl acetate fraction.

-

-

Chromatographic Separation :

-

Subject the enriched ethyl acetate fraction to column chromatography (e.g., Vacuum Liquid Chromatography or Medium-Pressure Liquid Chromatography) using a silica gel stationary phase.

-

Elute the column with a gradient of solvents, such as chloroform-methanol mixtures of increasing polarity, to separate the compounds into sub-fractions.

-

Monitor the fractions using Thin-Layer Chromatography (TLC).

-

Further purify the sub-fractions containing the target compound using techniques like Sephadex column chromatography or preparative HPLC to yield pure this compound.

-

Quantification Protocol using UPLC/HPLC

This protocol is a generalized procedure based on methods developed for the quantification of flavonoids in Rhododendron species.[4][6][7]

-

Standard Preparation :

-

Accurately weigh a reference standard of this compound (e.g., 5 mg).

-

Dissolve it in methanol to a known volume (e.g., 10 mL) to create a stock solution.

-

Prepare a series of working standard solutions by serially diluting the stock solution to generate a calibration curve.

-

-

Sample Preparation :

-

Accurately weigh the powdered plant material (e.g., 1.0 g).

-

Extract the powder with a suitable solvent (e.g., 60% methanol) using ultrasonication or maceration.

-

Centrifuge the extract and collect the supernatant.

-

Filter the supernatant through a 0.22 or 0.45 µm membrane filter before analysis.

-

For complex samples, a Solid-Phase Extraction (SPE) step using a C18 cartridge may be employed for cleanup. Elute interfering compounds with a weak solvent (e.g., 10% methanol) and then elute the flavonoids with a stronger solvent (e.g., 60% methanol).[6]

-

-

Chromatographic Conditions :

-

System : Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or PDA detector.

-

Column : Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase : An isocratic or gradient system. A common mobile phase is a mixture of methanol and an aqueous solution containing an acidifier like formic acid or citric acid. For example, an isocratic mixture of methanol and 10 mM citric acid (52:48, v/v).[6]

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : Monitor the eluent at a wavelength of 360 nm, which is near the absorption maximum for flavonols.

-

Injection Volume : 10-20 µL.

-

-

Analysis :

-

Inject the prepared standard and sample solutions into the chromatograph.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Calculate the concentration of this compound in the sample by correlating the peak area with the calibration curve generated from the standard solutions.

-

Caption: General experimental workflow for this compound quantification.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Multiple Biological Activities of Rhododendron przewalskii Maxim. Extracts and UPLC-ESI-Q-TOF/MS Characterization of Their Phytochemical Composition [frontiersin.org]

- 5. japsonline.com [japsonline.com]

- 6. akjournals.com [akjournals.com]

- 7. Multiple Biological Activities of Rhododendron przewalskii Maxim. Extracts and UPLC-ESI-Q-TOF/MS Characterization of Their Phytochemical Composition - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Azaleatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, isolation, and characterization of azaleatin, a methylated flavonol first identified in the mid-20th century. We delve into the initial discovery and subsequent studies, presenting available quantitative data in structured tables. This guide also outlines detailed experimental protocols for the isolation and characterization of this compound, drawing from historical accounts and modern phytochemical techniques. Furthermore, we explore the molecular pharmacology of this compound by visualizing its known interactions with key cellular signaling pathways, offering insights for future research and drug development.

Introduction

This compound (5-O-methylquercetin) is a naturally occurring flavonol, a type of flavonoid, that has garnered interest for its potential biological activities. First discovered in the 1950s, the journey of its discovery and isolation reflects the evolution of phytochemical analysis techniques. This guide aims to provide a detailed technical account of this journey for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

History of Discovery and Isolation

This compound was first isolated in 1956 by Japanese chemist Einosuke Wada from the flowers of the white azalea, Rhododendron mucronatum[1]. Wada's pioneering work involved the extraction and purification of a flavonol glycoside, which upon hydrolysis, yielded rhamnose and a novel flavonol aglycone. This aglycone was subsequently named this compound[2].

Quantitative Data

The following tables summarize the available quantitative data for this compound, including its content in various Rhododendron species and its antioxidant activity.

Table 1: this compound Content in Rhododendron Species

| Plant Species | Plant Part | Method of Analysis | This compound Content (mg/g of fresh material) | Reference |

| Rhododendron przewalskii | - | UPLC | 0.10 | [3] |

Table 2: In Vitro Antioxidant Activity of this compound

| Assay | EC50 (µg/mL) | Reference |

| DPPH radical scavenging | 37 | |

| Superoxide radical scavenging | 90 | |

| Reducing power | 27 |

Experimental Protocols

While the full experimental details from Wada's original 1956 publication are not widely accessible, a general methodology for the isolation of flavonoids like this compound from Rhododendron flowers can be outlined based on modern phytochemical practices.

General Isolation of this compound from Rhododendron Flowers

This protocol describes a typical workflow for the extraction and purification of this compound.

-

Plant Material Collection and Preparation: Fresh flowers of a known this compound-containing Rhododendron species are collected and air-dried in the shade or lyophilized. The dried material is then ground into a fine powder.

-

Extraction: The powdered plant material is extracted exhaustively with methanol or ethanol at room temperature using maceration or Soxhlet extraction. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The flavonoid-rich fraction, typically the ethyl acetate fraction, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.

-

Purification: The pooled fractions are further purified by repeated column chromatography, preparative TLC, or Sephadex LH-20 column chromatography to yield pure this compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including UV-Vis, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Characterization Techniques

-

UV-Visible Spectroscopy: The UV spectrum of this compound in methanol typically shows two major absorption bands, which is characteristic of the flavonol skeleton.

-

Infrared Spectroscopy: The IR spectrum reveals the presence of hydroxyl, carbonyl, and aromatic functionalities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the definitive structural elucidation of this compound, confirming the placement of hydroxyl, methoxy, and other substituent groups on the flavonoid backbone.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound.

Signaling Pathway Modulation by this compound

Recent studies have begun to shed light on the molecular mechanisms underlying the biological activities of this compound. Notably, this compound has been shown to exert cardioprotective effects by modulating key inflammatory and cell survival signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli, NF-κB is activated and translocates to the nucleus to promote the expression of pro-inflammatory genes. This compound can interfere with this process, leading to a reduction in inflammation.

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical regulator of inflammation and immune responses. This compound has been shown to interfere with this pathway, contributing to its anti-inflammatory effects.

Caption: this compound modulates the JAK/STAT signaling pathway.

Conclusion and Future Directions

Since its discovery in 1956, this compound has emerged as a flavonol with significant biological potential. While the initial studies laid the groundwork for its chemical identification, recent research has begun to uncover its intricate interactions with cellular signaling pathways, highlighting its promise as a lead compound for the development of novel therapeutics, particularly for inflammatory conditions. Future research should focus on fully elucidating the in vivo efficacy and safety profile of this compound, as well as exploring its potential to modulate other cellular pathways implicated in disease. A deeper understanding of its mechanism of action will be crucial for translating this natural product into clinical applications.

References

A Technical Guide to the Physicochemical Properties of 5-O-Methylquercetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Methylquercetin, also known as Azaleatin, is a naturally occurring O-methylated flavonol, a type of flavonoid found in various plant species, including Rhododendron and Plumbago.[1] As a derivative of the well-researched flavonoid quercetin, 5-O-Methylquercetin is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of 5-O-Methylquercetin, offering critical data and methodologies for researchers in drug discovery and development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 1: General and Predicted Physicochemical Properties of 5-O-Methylquercetin

| Property | Value | Source |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxychromen-4-one | [1] |

| Synonyms | This compound, Quercetin 5-methyl ether | [1] |

| CAS Number | 529-51-1 | [2][] |

| Molecular Formula | C₁₆H₁₂O₇ | [4] |

| Molecular Weight | 316.26 g/mol | [4] |

| Appearance | Off-White to Light Yellow Solid | [][4] |

| Melting Point | 260-263 °C | [2] |

| Boiling Point (Predicted) | 657.3 ± 55.0 °C | [][5] |

| Density (Predicted) | 1.634 ± 0.06 g/cm³ | [] |

| pKa (Predicted) | 6.31 ± 0.40 | [6] |

| logP (Predicted) | 2.1 | [7] |

| Water Solubility (Predicted) | Low | [7] |

Experimental Protocols

Accurate determination of physicochemical properties relies on robust experimental protocols. The following sections outline detailed methodologies relevant to the characterization of 5-O-Methylquercetin.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, finely powdered sample of 5-O-Methylquercetin is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For pure compounds, this range is typically narrow.

Determination of Solubility

Solubility is a crucial parameter for drug formulation and bioavailability.

Methodology: Shake-Flask Method for Aqueous and Organic Solvents

-

Preparation of Saturated Solution: An excess amount of 5-O-Methylquercetin is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove undissolved solid. The filtered solution is then diluted with an appropriate solvent.

-

Quantification: The concentration of 5-O-Methylquercetin in the diluted solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Determination of pKa

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different pH values, which affects its solubility, permeability, and interaction with biological targets.

Methodology: UV-Vis Spectrophotometry

-

Principle: The UV-Vis absorption spectrum of many flavonoids is pH-dependent due to the ionization of their hydroxyl groups.

-

Sample Preparation: A stock solution of 5-O-Methylquercetin is prepared in a suitable solvent (e.g., methanol or DMSO).

-

Titration: A series of buffer solutions with a range of known pH values are prepared. A small aliquot of the stock solution is added to each buffer solution.

-

Spectral Measurement: The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a specific wavelength where the neutral and ionized forms have different absorptivities is plotted against the pH. The pKa value corresponds to the pH at the midpoint of the resulting sigmoidal curve.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall ADME properties.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Principle: A correlation exists between the retention time of a compound on a reverse-phase HPLC column and its logP value.

-

Standard Preparation: A series of standard compounds with known logP values are selected.

-

Chromatographic Conditions: An isocratic mobile phase, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, is used with a C18 column.

-

Analysis: The retention times of the standard compounds and 5-O-Methylquercetin are determined.

-

Calculation: A calibration curve is generated by plotting the logarithm of the retention factor (k') of the standards against their known logP values. The logP of 5-O-Methylquercetin is then calculated from its retention factor using the calibration curve.

Biological Activity and Signaling Pathways

5-O-Methylquercetin is a known inhibitor of the enzyme NADPH oxidase 4 (NOX4).[8] NOX4 is a key source of reactive oxygen species (ROS) in various cell types and is implicated in a range of physiological and pathological processes, including cardiovascular diseases and fibrosis.

NOX4 Signaling Pathway

The inhibition of NOX4 by 5-O-Methylquercetin can modulate downstream signaling pathways that are activated by NOX4-derived ROS. These pathways include the Akt/mTOR and NF-κB signaling cascades, which are involved in cell growth, proliferation, and inflammation.[9]

Experimental Workflow: NOX4 Inhibition Assay

A common method to assess the inhibitory activity of compounds against NOX4 is the Amplex Red assay, which measures the production of hydrogen peroxide (H₂O₂), a major product of NOX4.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 5-O-Methylquercetin. The tabulated data and detailed experimental protocols serve as a valuable resource for researchers engaged in the preclinical development of this promising flavonoid. Further investigation into its ADME properties and in vivo efficacy is warranted to fully elucidate its therapeutic potential. The provided diagrams of the NOX4 signaling pathway and a typical inhibition assay workflow offer a conceptual framework for continued research into its mechanism of action.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 5-O-Methyl quercetin | CymitQuimica [cymitquimica.com]

- 5. 5-O-Methyl Quercetin;2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-5-Methoxy-4H-1-benzopyran-4-one CAS#: 529-51-1 [chemicalbook.com]

- 6. Quercetin CAS#: 117-39-5 [m.chemicalbook.com]

- 7. 5,7-Di-O-methylquercetin|CAS 13459-07-9 [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. NADPH oxidase 4 induces cardiac fibrosis and hypertrophy through activating Akt/mTOR and NFκB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Azaleatin: Role in Plant Secondary Metabolism and Methodologies for Investigation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azaleatin, an O-methylated flavonol, is a significant secondary metabolite found in various plant species, notably within the Rhododendron genus.[1][2] As a derivative of quercetin, it plays a crucial role in plant physiology, contributing to pigmentation and defense mechanisms.[3][4] Beyond its function in plants, this compound exhibits a range of biological activities, including potent antioxidant and anti-inflammatory effects, and has been identified as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, indicating its potential for research in type-2 diabetes and obesity.[5][6] This technical guide provides an in-depth overview of this compound, covering its biosynthesis, biological functions, and detailed methodologies for its extraction, quantification, and bioactivity assessment. Quantitative data are presented for comparative analysis, and key pathways and workflows are visualized to support researchers in the fields of phytochemistry, pharmacology, and drug development.

Introduction to this compound

This compound, chemically known as 5-O-methylquercetin, is a flavonoid with the molecular formula C₁₆H₁₂O₇ and a molecular weight of 316.26 g/mol .[1] It is structurally defined as quercetin with a methoxy group replacing the hydroxyl group at the C-5 position.[1] First isolated from the flowers of Rhododendron mucronatum in 1956, its presence has since been confirmed in numerous other Rhododendron species, as well as in plants like Plumbago capensis and Carya pecan.[2] As secondary metabolites, flavonoids like this compound are not essential for primary plant growth but are vital for survival, adaptation, and interaction with the environment, fulfilling roles in defense against pathogens, UV protection, and attracting pollinators.[4][7]

Biosynthesis of this compound

This compound is synthesized via the flavonoid branch of the phenylpropanoid pathway, a major route in plant secondary metabolism.[8] The pathway begins with the amino acid phenylalanine and proceeds through several enzymatic steps to produce various classes of flavonoids.

The key steps leading to this compound are:

-

General Phenylpropanoid Pathway : Phenylalanine is converted to p-Coumaroyl-CoA.[8]

-

Chalcone Synthesis : Chalcone synthase (CHS) catalyzes the condensation of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[9]

-

Flavanone Formation : Chalcone isomerase (CHI) cyclizes the chalcone to produce the flavanone, naringenin.[9]

-

Dihydroflavonol Synthesis : Naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) to form dihydrokaempferol, which can be further hydroxylated by flavonoid 3'-hydroxylase (F3'H) to yield dihydroquercetin.[8]

-

Flavonol Formation : Dihydroquercetin is then oxidized by flavonol synthase (FLS) to produce quercetin.[3]

-

Methylation : The final step is the specific methylation of quercetin at the 5-hydroxyl position, catalyzed by an O-methyltransferase (OMT), to yield this compound.[3]

Biological Activities and Quantitative Data

This compound demonstrates significant biological activities, particularly as an antioxidant. Its efficacy has been quantified in various assays, often in comparison with its precursor, quercetin, and other related flavonoids.

Antioxidant Activity

This compound is a potent free radical scavenger and reducing agent. A study on the phytochemicals from Rhododendron przewalskii quantified its antioxidant capacity.[6] Quercetin generally showed the strongest activity, but this compound also demonstrated considerable efficacy.[6]

Anti-inflammatory and Other Activities

Extracts containing this compound have shown promising anti-inflammatory activity by reducing the production of inflammatory cytokines like nitric oxide, IL-1β, IL-6, and TNF-ɑ in cell models.[6] Furthermore, this compound has been identified as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, suggesting its potential as a lead compound for the development of therapeutics for type-2 diabetes and obesity.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds from studies on Rhododendron przewalskii.[6]

| Compound | Concentration in Plant (mg/g FM¹) | DPPH Scavenging (EC₅₀ µg/mL) | Superoxide Scavenging (EC₅₀ µg/mL) | Reducing Power (EC₅₀ µg/mL) |

| This compound | 0.10 | 37 | 90 | 27 |

| Quercetin | 0.27 | 9 | 24 | 12 |

| Kaempferol | 0.08 | 16 | 54 | - |

| Avicularin | 2.42 | 39 | >1000 | - |

| Hyperoside | 6.03 | >1000 | >1000 | - |

¹FM: Fresh Material. Data sourced from Liu et al. (2021).[6]

Methodologies for Research

Investigating this compound requires robust protocols for its extraction from plant matrices, subsequent analysis, and assessment of its biological functions.

Experimental Workflow Overview

A typical workflow for the study of this compound involves sequential steps from raw plant material to final bioactivity data.

Extraction and Quantification Protocols

Protocol 4.2.1: Ultrasound-Assisted Extraction (UAE) of Flavonoids

This protocol is a generalized method based on modern extraction techniques for flavonoids.[10][11]

-

Sample Preparation : Air-dry the plant material (e.g., leaves, flowers) and grind it into a fine powder.

-

Solvent Selection : Prepare an aqueous ethanol solution (e.g., 60-80% ethanol in water), which is effective for extracting polar flavonoids.[12]

-

Extraction :

-

Mix the powdered plant material with the solvent at a solid-to-liquid ratio of approximately 1:20 (g/mL).

-

Place the mixture in an ultrasonic bath.

-

Sonicate at a controlled temperature (e.g., 40°C) for 30-40 minutes. Ultrasonic power should be optimized (e.g., 100-150 W).[10]

-

-

Filtration and Concentration :

-

Filter the mixture to separate the extract from the solid residue.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

-

-

Storage : Store the resulting crude extract at -20°C for further analysis.

Protocol 4.2.2: UPLC Quantification of this compound

This protocol is adapted from a method used for quantifying this compound in Rhododendron przewalskii.[6]

-

Instrumentation : Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

-

Column : A reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size).

-

Mobile Phase :

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient Elution :

-

0–5 min: 5%–25% B

-

5–40 min: 25%–70% B

-

40–45 min: 70%–90% B

-

45–46 min: 90%–5% B

-

46–48 min: Hold at 5% B

-

-

Flow Rate : 0.3 mL/min.

-

Column Temperature : 30°C.

-

Detection : UV detector set at 356 nm.

-

Quantification : Prepare a standard curve using a pure this compound standard. Calculate the concentration in samples by comparing peak areas to the standard curve.

Bioactivity Assay Protocols

Protocol 4.3.1: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[6]

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add 100 µL of various concentrations of the this compound sample (dissolved in methanol) to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the scavenging activity (%) = [(A_control - A_sample) / A_control] × 100.

-

Determine the EC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Protocol 4.3.2: Reducing Power Assay

This assay determines the ability of a compound to reduce Fe³⁺ to Fe²⁺.[6]

-

Mix 100 µL of the this compound sample with 250 µL of phosphate buffer (0.2 M, pH 6.6) and 250 µL of 1% potassium ferricyanide.

-

Incubate the mixture at 50°C for 20 minutes.

-

Add 250 µL of 10% trichloroacetic acid (TCA) to stop the reaction and centrifuge at 4,000 rpm for 10 minutes.

-

Take 50 µL of the supernatant and mix it with 50 µL of distilled water and 50 µL of 0.1% ferric chloride.

-

Measure the absorbance at 700 nm. Increased absorbance indicates greater reducing power.

-

Express results as EC₅₀, the concentration at which absorbance is 0.5.

Applications and Future Perspectives

This compound stands out as a flavonoid with significant therapeutic and nutraceutical potential. Its demonstrated antioxidant, anti-inflammatory, and enzyme-inhibiting properties make it a compelling candidate for further investigation.

-

Drug Development : As a DPP-IV inhibitor, this compound could serve as a natural scaffold for developing novel treatments for metabolic disorders like type-2 diabetes.[5] Its anti-inflammatory and antioxidant activities also suggest potential applications in managing chronic diseases associated with oxidative stress.[6][13]

-

Agriculture and Phytomedicine : Understanding the role of this compound in plant stress response could inform breeding programs for more resilient ornamental and crop species.[14][15] Plants rich in this compound, such as certain Rhododendron species, could be explored as sources of high-value extracts for use in functional foods and herbal medicine.

-

Future Research : Future studies should focus on elucidating the specific molecular mechanisms underlying this compound's bioactivities, conducting in vivo studies to validate its therapeutic potential, and optimizing extraction and synthesis methods to ensure a sustainable supply for research and commercial applications.

References

- 1. This compound | C16H12O7 | CID 5281604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. glpbio.com [glpbio.com]

- 6. Frontiers | Multiple Biological Activities of Rhododendron przewalskii Maxim. Extracts and UPLC-ESI-Q-TOF/MS Characterization of Their Phytochemical Composition [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Histone Acetylation Changes in Plant Response to Drought Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Plant dehydrins and stress tolerance: Versatile proteins for complex mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure Elucidation and Spectral Data of Azaleatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and spectral data of azaleatin, a naturally occurring flavonol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is an O-methylated flavonol, a subclass of flavonoids, that was first isolated from the flowers of Rhododendron mucronatum in 1956.[][2] It is structurally a derivative of quercetin, one of the most abundant dietary flavonoids. This compound is specifically 5-O-methylquercetin, meaning the hydroxyl group at the 5-position of the quercetin backbone is replaced by a methoxy group.[3][4] This seemingly minor structural modification can significantly influence its physicochemical properties and biological activities. This compound has been identified in various plant species, notably within the Rhododendron genus.[][2][3]

Chemical Structure and Properties:

-

IUPAC Name: 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxychromen-4-one[3][4]

-

Synonyms: 5-O-Methylquercetin, Quercetin 5-methyl ether[3]

-

Molecular Formula: C₁₆H₁₂O₇[][3]

-

Molecular Weight: 316.26 g/mol [][3]

-

Appearance: Off-white to light yellow solid[5]

-

Melting Point: 322 °C[5]

Below is a diagram of the chemical structure of this compound with the standard flavonoid ring and atom numbering.

Caption: Chemical structure of this compound with atom numbering.

Experimental Protocols

Isolation and Purification of this compound from Rhododendron Species

The following is a generalized protocol for the isolation and purification of this compound from the flowers of Rhododendron species, based on common flavonoid extraction techniques.

Workflow for this compound Isolation and Purification

Caption: Generalized workflow for the isolation and purification of this compound.

Detailed Methodology:

-

Extraction: Dried and powdered flowers of a Rhododendron species are macerated with methanol at room temperature for an extended period (e.g., 3 days), a process that is often repeated to ensure complete extraction. The resulting mixture is filtered, and the solvent is evaporated under reduced pressure to yield the crude methanolic extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Flavonoids, including this compound, are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography. Common stationary phases for flavonoid separation include Sephadex LH-20 or silica gel. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, to separate the components based on their polarity.

-

Fraction Analysis and Pooling: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest, identified by comparison with a standard or by its characteristic spot, are pooled together.

-

Preparative HPLC: For final purification, the pooled fractions are subjected to preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column. A gradient of methanol and water, often with a small amount of acid like formic acid to improve peak shape, is used as the mobile phase. The peak corresponding to this compound is collected.

-

Structure Confirmation: The purity and identity of the isolated this compound are confirmed using the spectroscopic methods detailed below.

Spectroscopic Analysis

Instrumentation:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent such as DMSO-d₆ or methanol-d₄.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

-

UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a double-beam spectrophotometer using methanol as the solvent.

Spectral Data and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Spectral Data for this compound and Experimental Data for Quercetin

| Atom | Predicted ¹³C Chemical Shift (ppm) for this compound (in D₂O) | Predicted ¹H Chemical Shift (ppm) for this compound (in D₂O) | Experimental ¹³C Chemical Shift (ppm) for Quercetin (in DMSO-d₆) | Experimental ¹H Chemical Shift (ppm) for Quercetin (in DMSO-d₆) |

| 2 | 148.2 | - | 147.2 | - |

| 3 | 137.1 | - | 135.6 | - |

| 4 | 178.9 | - | 175.7 | - |

| 5 | 155.1 | - | 160.6 | - |

| 6 | 95.2 | 6.4 (d) | 98.1 | 6.17 (d, J=2.0 Hz) |

| 7 | 160.0 | - | 163.8 | - |

| 8 | 95.2 | 6.6 (d) | 93.3 | 6.39 (d, J=2.0 Hz) |

| 9 | 159.2 | - | 156.0 | - |

| 10 | 107.8 | - | 102.9 | - |

| 1' | 124.1 | - | 121.9 | - |

| 2' | 117.4 | 7.8 (d) | 114.9 | 7.66 (d, J=2.2 Hz) |

| 3' | 147.2 | - | 144.8 | - |

| 4' | 149.3 | - | 146.9 | - |

| 5' | 118.5 | 7.0 (d) | 115.5 | 6.87 (d, J=8.5 Hz) |

| 6' | 123.4 | 7.7 (dd) | 119.9 | 7.52 (dd, J=8.5, 2.2 Hz) |

| 5-OCH₃ | 57.5 | 3.9 (s) | - | - |

Note: Predicted data from NP-MRD. Quercetin data is for reference and may vary slightly based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| Negative ESI | 315.0512 | 300.0272, 271.0248, 243.0296, 193.0133, 165.0184, 121.0285 |

Data obtained from PubChem.[3]

The fragmentation of flavonoids in mass spectrometry often involves retro-Diels-Alder (RDA) reactions in the C-ring, as well as losses of small neutral molecules like CO, CO₂, and H₂O. The presence of a methoxy group in this compound can also lead to the characteristic loss of a methyl radical (•CH₃).

Proposed Mass Spectrometry Fragmentation Pathway of this compound

Caption: A simplified proposed fragmentation pathway for this compound in negative ion mode ESI-MS.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for the initial characterization of flavonoids. The spectra of flavonoids typically show two major absorption bands, referred to as Band I (300-400 nm) and Band II (240-280 nm). Band I is associated with the cinnamoyl system (B-ring and C-ring), while Band II corresponds to the benzoyl system (A-ring). The position of these bands can provide information about the hydroxylation and methylation pattern of the flavonoid skeleton.

Table 3: UV-Visible Spectral Data for this compound

| Solvent | Band I (λₘₐₓ) | Band II (λₘₐₓ) |

| Methanol | ~370 nm | ~257 nm |

The use of shift reagents, such as sodium methoxide, aluminum chloride, and sodium acetate, in UV-Vis spectroscopy can further aid in determining the location of free hydroxyl groups on the flavonoid nucleus.

Signaling Pathways and Logical Relationships

While this document focuses on the structure elucidation of this compound, it is important to note that as a flavonoid, it is often studied for its potential to modulate various cellular signaling pathways implicated in inflammation, oxidative stress, and cell proliferation. The structural features of this compound, particularly the catechol moiety in the B-ring and the presence of hydroxyl groups, are key determinants of its antioxidant and enzyme-inhibiting properties. Further research into the specific interactions of this compound with biological targets will elucidate its mechanism of action and therapeutic potential.

Conclusion

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. Mass spectrometry confirms its molecular weight and provides insights into its fragmentation pattern. UV-Visible spectroscopy offers characteristic absorption bands indicative of its flavonol nature. While experimental NMR data is not widely published, predicted spectra, in conjunction with data from closely related compounds like quercetin, allow for a confident assignment of its structure as 5-O-methylquercetin. The detailed experimental protocols and spectral data presented in this guide serve as a valuable resource for the identification, isolation, and further investigation of this and other related flavonoids.

References

Whitepaper: In Silico Prediction of Azaleatin's Biological Activity

Abstract

Azaleatin, an O-methylated flavonol first isolated from Rhododendron mucronatum, has garnered interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2][3] As a derivative of quercetin, its biological profile suggests a wide range of possible molecular interactions.[4] This technical guide provides a comprehensive framework for the in silico prediction of this compound's biological activities. It details a systematic workflow, experimental protocols for key computational methods—including molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis—and hypothesizes its interaction with key signaling pathways. The methodologies and data presented herein are intended to accelerate research and guide the rational design of future experimental studies for drug discovery and development.

Introduction to this compound

This compound (5-O-methylquercetin) is a naturally occurring flavonoid found in various plant species.[1] Its structure is closely related to quercetin, a widely studied flavonol known for its broad spectrum of biological effects.[4] The presence of a methoxy group at the C-5 position distinguishes this compound from quercetin, potentially altering its physicochemical properties, bioavailability, and target-binding profile.[4][5] Preliminary studies have indicated that this compound possesses significant antioxidant capabilities and may act as a dipeptidyl peptidase-IV inhibitor, suggesting potential applications in metabolic disorders like type-2 diabetes.[2][6]

In silico computational methods offer a powerful, cost-effective, and rapid approach to explore the therapeutic potential of natural compounds like this compound.[7][8] By simulating interactions between a ligand and its potential protein targets, these methods can predict binding affinities, identify potential mechanisms of action, and forecast pharmacokinetic properties, thereby prioritizing experimental validation and streamlining the drug discovery pipeline.[9][10]

Physicochemical Properties

A summary of this compound's key physicochemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxychromen-4-one | [1][5] |

| Synonyms | 5-O-Methylquercetin, Quercetin 5-methyl ether | [5] |

| Molecular Formula | C₁₆H₁₂O₇ | [5] |

| Molar Mass | 316.26 g/mol | [1][5] |

| CAS Number | 529-51-1 | [1] |

| Hydrogen Bond Donors | 4 | [5] |

| Hydrogen Bond Acceptors | 7 | [5] |

Known Biological Activities

Quantitative data from in vitro studies on this compound's biological activities are summarized below.

| Activity | Assay | Result (EC₅₀) | Source |

| Antioxidant | DPPH radical scavenging | 37 µg/ml | [2] |

| Antioxidant | Superoxide radical scavenging | 90 µg/ml | [2] |

| Antioxidant | Reducing power | 27 µg/ml | [2] |

General In Silico Prediction Workflow

The prediction of a small molecule's biological activity involves a multi-step computational process. The workflow begins with defining the molecule of interest and identifying potential biological targets, followed by rigorous computational analysis and prediction of its pharmacokinetic profile.

Detailed Experimental Protocols

This section provides detailed methodologies for the core in silico experiments outlined in the workflow. These protocols are intended as a guide and may require optimization based on the specific software and targets being investigated.

Protocol 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[11] This protocol is based on the widely used AutoDock Vina software.[12][13]

Objective: To predict the binding mode and affinity of this compound to a specific protein target.

Methodology:

-

Ligand Preparation:

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove water molecules, co-crystallized ligands, and any non-essential heteroatoms from the PDB file.[12]

-

Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.[14]

-

Save the cleaned receptor structure in PDBQT format.

-

-

Grid Box Generation:

-

Docking Simulation:

-

Execute the docking run using the AutoDock Vina command-line interface, specifying the prepared ligand, receptor, and grid configuration files.

-

The command typically looks like: vina --receptor protein.pdbqt --ligand this compound.pdbqt --config grid.conf --out results.pdbqt --log results.log

-

-

Results Analysis:

-

Analyze the output PDBQT file, which contains multiple binding poses of this compound ranked by their predicted binding affinity (in kcal/mol).[11]

-

Visualize the top-ranked poses in complex with the target protein to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Protocol 2: Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.[15] This model can then be used to screen large compound libraries for molecules with similar features.[16]

Objective: To build a pharmacophore model based on this compound or its target's active site to identify novel active compounds.

Methodology:

-

Model Generation (Structure-Based):

-

Start with a protein-ligand complex (e.g., from a docking result or an existing PDB entry).

-

Use software like LigandScout or Phase to automatically identify key interaction features in the active site, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[15][17]

-

These features, with their spatial constraints, constitute the 3D pharmacophore model.

-

-

Model Generation (Ligand-Based):

-

If multiple known active ligands for a target exist, align them to find common chemical features.

-

Generate a set of conformational models for each ligand.

-

Identify the common 3D arrangement of pharmacophoric features shared among the active compounds to create a consensus model.[18]

-

-

Database Screening:

-

Use the generated pharmacophore model as a 3D query to screen a virtual compound library (e.g., ZINC, Enamine).

-

The screening software will filter for molecules that can conform to the pharmacophore's features and spatial constraints.

-

-

Hit Refinement and Validation:

-

The initial hits from the screening are typically subjected to further filtering, such as applying Lipinski's Rule of Five for drug-likeness.

-

Promising hits are then passed to molecular docking simulations to predict their binding affinity and mode, validating their potential as active compounds.[18]

-

Protocol 3: QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models correlate variations in the physicochemical properties of compounds with their biological activities.[19]

Objective: To build a predictive model for a specific biological activity of flavonoids related to this compound.

Methodology:

-

Data Set Curation:

-

Compile a dataset of structurally related compounds (e.g., other flavonols) with experimentally determined biological activity data (e.g., IC₅₀ values) for a specific target.[20]

-

Ensure the data is consistent and high-quality.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric, physicochemical) using software like PaDEL-Descriptor or RDKit.

-

-

Model Building and Feature Selection:

-

Divide the dataset into a training set and a test set (typically an 80/20 split).[21]

-

Using the training set, apply machine learning or statistical methods (e.g., Multiple Linear Regression, Partial Least Squares, Support Vector Machines) to build a model that relates the descriptors (independent variables) to the biological activity (dependent variable).[20][22]

-

Employ feature selection techniques to identify the most relevant descriptors and avoid model overfitting.[23]

-

-

Model Validation:

-

Validate the model's predictive power using the independent test set.[19]

-

Assess performance using statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and Root Mean Square Error (RMSE).[20]

-

A validated QSAR model can then be used to predict the activity of new or untested compounds like this compound.

-

Predicted Signaling Pathway Interactions

Based on the known anti-inflammatory and anticancer activities of flavonoids, we can hypothesize potential signaling pathways that this compound may modulate.[3][24][25]

Predicted Anti-Inflammatory Mechanism via NF-κB Pathway

Many flavonoids exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[26][27]

Predicted Anticancer Mechanism via Intrinsic Apoptosis Pathway

Flavonoids can induce apoptosis (programmed cell death) in cancer cells, a key mechanism for their anticancer activity.[25][28] this compound may trigger the intrinsic apoptosis pathway by modulating the balance of pro- and anti-apoptotic proteins.[29]

Conclusion and Future Directions

The in silico framework presented in this guide provides a robust starting point for the systematic investigation of this compound's biological activities. The combined application of molecular docking, pharmacophore modeling, and QSAR analysis can efficiently generate testable hypotheses regarding its molecular targets and mechanisms of action. The predicted modulation of key inflammatory and apoptotic pathways highlights its potential as a lead compound for developing novel therapeutics. Future work should focus on the experimental validation of these computational predictions through targeted in vitro enzyme assays, cell-based functional assays, and eventually, in vivo studies to confirm its therapeutic efficacy and safety profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Multiple Biological Activities of Rhododendron przewalskii Maxim. Extracts and UPLC-ESI-Q-TOF/MS Characterization of Their Phytochemical Composition [frontiersin.org]

- 3. Anticancer Potential of Selected Flavonols: Fisetin, Kaempferol, and Quercetin on Head and Neck Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 529-51-1 | Benchchem [benchchem.com]

- 5. This compound | C16H12O7 | CID 5281604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Computational Models of Drug-target Interaction Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Drug-Target Interactions: Prediction Methods and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 15. PHARMACOPHORE MODELLIING AND ITS APPLICATIONS IN DRUG DISCOVERY – E-zine of Biological Sciences [babrone.edu.in]

- 16. Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 20. neovarsity.org [neovarsity.org]

- 21. optibrium.com [optibrium.com]

- 22. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]

- 23. researchgate.net [researchgate.net]

- 24. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. The açaí flavonoid velutin is a potent anti-inflammatory agent: blockade of LPS-mediated TNF-α and IL-6 production through inhibiting NF-κB activation and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Synthesis and Anticancer Activity of all known (−)-Agelastatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Azaleatin glycosides and their natural sources

An In-depth Technical Guide to Azaleatin Glycosides: Natural Sources, Bioactivity, and Methodologies

Introduction

This compound, a flavonoid classified as 5-O-methylquercetin, is a derivative of the widely distributed flavonol, quercetin.[1][2] In nature, this compound predominantly exists in its glycosidic forms, where one or more sugar moieties are attached to the aglycone structure. These compounds, collectively known as this compound glycosides, are of significant interest to researchers in pharmacognosy, natural product chemistry, and drug development due to their diverse and potent biological activities. This guide provides a comprehensive technical overview of this compound glycosides, covering their natural distribution, quantitative analysis, experimental protocols for their isolation, and their mechanisms of action at a molecular level.

Natural Sources of this compound and its Glycosides

This compound and its glycosides have been identified in a variety of plant families. The genus Rhododendron (Ericaceae) is a particularly rich source.[1][3] Other notable plant sources include species from the Plumbaginaceae and Geraniaceae families. A summary of known plant sources is provided in Table 1.

Table 1: Natural Plant Sources of this compound and its Glycosides

| Plant Species | Family | Plant Part | Compound Identified | Reference(s) |

| Rhododendron przewalskii | Ericaceae | - | This compound | [4] |

| Rhododendron dauricum | Ericaceae | - | This compound | [1][2] |

| Rhododendron latoucheae | Ericaceae | - | This compound | [1][2] |

| Rhododendron mucronatum | Ericaceae | Flowers | This compound 3-rhamnoside | [5] |

| Rhododendron pulchrum | Ericaceae | Petals | This compound | [3] |

| Plumbago indica | Plumbaginaceae | Roots | This compound | [6] |

| Plumbago zeylanica | Plumbaginaceae | - | This compound (as glycoside) | [6] |

| Erodium cicutarium | Geraniaceae | Aerial Parts | This compound glycosides | [7][8][9] |

| Carya illinoinensis (Pecan) | Juglandaceae | - | This compound 3-glucoside |

Quantitative Analysis

The concentration of this compound and its glycosides can vary significantly depending on the plant species, organ, and environmental conditions. Quantitative data is crucial for identifying potent sources for natural product isolation. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are the primary techniques for quantification.

Table 2: Quantitative Data of this compound in Natural Sources

| Plant Species | Plant Part | Compound | Concentration / Yield | Analytical Method | Reference(s) |

| Rhododendron przewalskii | - | This compound | 0.10 mg/g (Fresh Material) | HPLC | [4] |

Biosynthesis of this compound Glycosides

The biosynthesis of this compound glycosides begins with the well-established phenylpropanoid pathway, which produces flavonoid backbones. This compound is derived from quercetin. The key step is the specific methylation of the hydroxyl group at the C-5 position of quercetin, a reaction catalyzed by a Flavonoid O-methyltransferase (FOMT). Following methylation, the this compound aglycone is subsequently glycosylated at various positions by glycosyltransferases (GTs) to form the diverse range of this compound glycosides found in nature.

Experimental Protocols

The isolation and characterization of this compound glycosides from plant matrices involve a multi-step process. The following sections detail the common methodologies employed.

Extraction

The primary goal of extraction is to efficiently liberate the target compounds from the plant material into a solvent.

-

Sample Preparation : Plant material is typically dried (air-dried or lyophilized) to remove water and then ground into a fine powder to maximize the surface area for solvent penetration.

-

Solvent Selection : Due to the polar nature of glycosides, polar solvents are employed. Common choices include methanol, ethanol, or acetone, often in aqueous mixtures (e.g., 70-80% methanol or ethanol).[10][11] The choice depends on the specific glycoside's polarity.

-

Extraction Techniques :

-

Maceration : Soaking the powdered plant material in the chosen solvent for an extended period (hours to days) with occasional agitation.

-

Soxhlet Extraction : A continuous extraction method using a specialized apparatus that cycles fresh, hot solvent over the sample, which is efficient but can degrade thermally labile compounds.[11]

-

Ultrasound-Assisted Extraction (UAE) : Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[12]

-

Pressurized Liquid Extraction (PLE) : Employs solvents at elevated temperatures and pressures, which increases extraction efficiency and reduces solvent consumption.[11]

-

Isolation and Purification

Crude extracts contain a complex mixture of metabolites. Chromatographic techniques are essential for isolating the target this compound glycosides.

-

Liquid-Liquid Partitioning : The crude extract is often partitioned between immiscible solvents (e.g., water and ethyl acetate or n-butanol) to perform a preliminary separation based on polarity.

-

Column Chromatography (CC) : This is the workhorse of purification.

-

Adsorbents : Common stationary phases include silica gel (for normal-phase), C18 reversed-phase silica, and Sephadex LH-20 (for size exclusion and polarity-based separation).[13]

-

Elution : A solvent or gradient of solvents is passed through the column to separate the compounds, which are collected in fractions.

-

-

High-Performance Liquid Chromatography (HPLC) : Preparative or semi-preparative HPLC is used for final purification, offering high resolution to separate closely related compounds.

Characterization and Identification

Once a pure compound is isolated, its structure must be elucidated.

-

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) : Provides high-resolution separation coupled with mass detection. Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) analyzers provide accurate mass measurements, allowing for the determination of the elemental composition.[14][15][16] Tandem MS (MS/MS) experiments are used to fragment the molecule, providing structural information about the aglycone and the sugar moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are indispensable for determining the precise chemical structure, including the type of sugar, the aglycone skeleton, and the specific attachment points of the sugar(s) and methyl group. 2D-NMR techniques (e.g., COSY, HMBC, HSQC) are used to establish connectivity within the molecule.

Biological Activity and Signaling Pathways

This compound and its derivatives exhibit a range of pharmacological properties, with anti-inflammatory and antioxidant effects being particularly well-documented. Recent studies have begun to unravel the specific molecular pathways through which these compounds exert their effects.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. This compound has been shown to possess potent anti-inflammatory properties by modulating key signaling cascades. A significant mechanism is the inhibition of the Toll-Like Receptor 4 (TLR4) / Nuclear Factor-kappa B (NF-κB) and Janus Kinase 1 (JAK1) / Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[1]

In a state of inflammation or cellular stress, activation of TLR4 by stimuli like lipopolysaccharides (LPS) triggers a downstream cascade via the adaptor protein MyD88. This leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκBα).[17][18] Phosphorylated IκBα is degraded, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus.[18] There, it drives the transcription of pro-inflammatory genes, including cytokines like Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), as well as the enzyme Cyclooxygenase-2 (COX-2).[1][19]

Simultaneously, inflammatory cytokines can activate the JAK/STAT pathway. This leads to the phosphorylation and activation of STAT3, which also translocates to the nucleus to promote the expression of inflammatory mediators.

This compound has been demonstrated to suppress these pathways. It downregulates the expression of TLR4, MyD88, NF-κB, JAK1, and STAT3.[1] This inhibitory action results in a significant reduction in the production of downstream inflammatory molecules (IL-6, IL-1β, TNF-α, COX-2), thereby mitigating the inflammatory response.[1]

Conclusion and Future Directions

This compound glycosides represent a promising class of flavonoids with significant therapeutic potential, particularly as anti-inflammatory agents. While key natural sources in genera like Rhododendron have been identified, further phytochemical screening of other plant species is warranted to discover novel glycosidic variations and more abundant sources. The primary challenge remains the lack of extensive quantitative data across different species, which hinders the selection of optimal raw materials for commercial-scale extraction.

Future research should focus on:

-

Quantitative Screening : Broad-scale quantitative analysis of this compound glycoside content in a wider range of plants.

-

Pharmacokinetic Studies : Investigating the absorption, distribution, metabolism, and excretion (ADME) of various this compound glycosides to understand their bioavailability and in vivo efficacy.

-

Mechanism of Action : Further elucidating the molecular targets and signaling pathways modulated by these compounds to fully understand their therapeutic potential for diseases ranging from chronic inflammation to cardiovascular disorders.

-

Synthetic and Semi-Synthetic Approaches : Developing methods to synthesize specific this compound glycosides to enable more detailed structure-activity relationship (SAR) studies and overcome limitations of natural supply.

References

- 1. Cardioprotective potential of this compound against sodium arsenite instigated sub-chronic cardiotoxicity via targeting TLR4/MyD88, JAK1/STAT3, and NF-κB in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C16H12O7 | CID 5281604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolite analysis reveals flavonoids accumulation during flower development in Rhododendron pulchrum sweet (Ericaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Multiple Biological Activities of Rhododendron przewalskii Maxim. Extracts and UPLC-ESI-Q-TOF/MS Characterization of Their Phytochemical Composition [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. iajps.com [iajps.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development of optimized extraction methodology for cyanogenic glycosides from flaxseed (Linum usitatissimum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Differentiation of isomeric malonylated flavonoid glyconjugates in plant extracts with UPLC-ESI/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]

Azaleatin Beyond Rhododendrons: A Technical Guide to Alternative Plant Sources and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of plant sources of Azaleatin (5-O-methylquercetin) outside of the commonly cited Rhododendron genus. It consolidates available data on its occurrence, presents detailed methodologies for its extraction and quantification, and illustrates its biosynthetic and potential signaling pathways. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential and broader botanical distribution of this O-methylated flavonol.

Documented Non-Rhododendron Sources of this compound

While this compound is most famously associated with Rhododendron species, literature surveys have identified its presence in several other plant genera. However, quantitative data for this compound in these alternative sources remain limited. This section summarizes the current state of knowledge for each identified genus.

Carya (Pecan)

The pecan tree (Carya illinoinensis) has been identified as a source of this compound derivatives. A comprehensive metabolic profiling study of various pecan organs confirmed the presence of these compounds, noting they were particularly abundant in the bark, branches, and leaves rather than the kernel or shell[1]. While specific concentrations for this compound were not provided, the study quantified total phenolics and other related compounds, offering context for the phytochemical profile of the plant.

Table 1: Total Phenolic and Flavonoid Content in Various Organs of Carya illinoinensis

| Plant Organ | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg CE/g DW) |

| Kernel | 62 - 106 | Data not available |

| Shell | Significantly higher than kernels | 5-20 times higher than kernels |

| Leaf | Data not available | Data not available |

| Bark | Data not available | Data not available |

Note: Data synthesized from multiple studies on pecan phytochemicals[1][2][3]. GAE = Gallic Acid Equivalents; CE = Catechin Equivalents; DW = Dry Weight. Specific this compound quantification is a clear area for future research.

Plumbago

The genus Plumbago, which includes species like Plumbago capensis, is a documented source of this compound. However, research on this genus has predominantly focused on the naphthoquinone, plumbagin[4][5]. Studies quantifying the total phenolic and flavonoid content in species such as Plumbago zeylanica provide an initial phytochemical baseline, although they do not isolate the contribution of this compound to these totals[5][6].

Table 2: Total Phenolic and Flavonoid Content in Plumbago zeylanica

| Plant Part | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) |

| Leaf | 28.25 ± 0.01 | 2.41 ± 0.02 |

| Stem | 24.95 ± 0.02 | 2.03 ± 0.001 |

| Root | 14.26 ± 0.01 | 1.20 ± 0.015 |

Source: Sharma et al., 2014[5]. GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents; DW = Dry Weight.

Ceratostigma and Eucryphia

Biosynthesis and Potential Signaling Pathways